molecular formula C9H7N3O2 B13692275 4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one

4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one

Cat. No.: B13692275
M. Wt: 189.17 g/mol
InChI Key: OCTLXJHCBUXCEQ-UHFFFAOYSA-N
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Description

4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one is a synthetically designed tricyclic compound featuring a complex molecular architecture incorporating oxa and diaza heterocycles. This structural class of compounds is of significant interest in medicinal chemistry and drug discovery research due to its potential to interact with biologically relevant targets. Tricyclic scaffolds are frequently explored as modulators of key signaling pathways and have demonstrated potential as inhibitors for various kinases . For instance, structurally related tricyclic compounds have been investigated as potent ERK5 inhibitors for oncology research and as modulators of TNF signaling, which is relevant in immune response studies . The specific structural features of this compound—including its heterocyclic framework and ketone functional group—make it a valuable intermediate or tool compound for researchers investigating structure-activity relationships (SAR), developing new synthetic methodologies, and probing novel biological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one

InChI

InChI=1S/C9H7N3O2/c1-5-2-6-8(14-5)3-7-9(13)11-10-4-12(6)7/h2-4H,1H3,(H,11,13)

InChI Key

OCTLXJHCBUXCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C3N2C=NNC3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-2(6),3,7,11-tetraen-9-one generally involves the construction of the fused triazatricyclic core through intramolecular cyclization and rearrangement reactions. Key steps include:

  • Intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles or related precursors.
  • Rearrangement of pyrrolo[1,2-d]oxadiazines or similar heterocyclic intermediates to form the fused triazine ring.
  • Control of regioselectivity and functional group compatibility to achieve the tetraenone system.

These methods are derived from literature on related fused heterocyclic systems such as furo[2’,3’:4,5]pyrrolo[1,2-d]triazin-8(7H)-one, which shares structural similarities with the target compound.

Key Reaction Conditions

  • Cyclization reactions are typically carried out under mild to moderate heating conditions, often in polar aprotic solvents such as dimethylformamide or toluene.
  • Catalysts such as Lewis acids (e.g., BF₃·Et₂O) may be employed to facilitate cyclization and rearrangement steps.
  • Reagents like dimethylformamide dimethyl acetal (DMF-DMA) have been used in related syntheses to introduce key functional groups and promote ring closure.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Preparation of pyrrole precursor Starting from 1H-pyrrole derivatives Introduction of biscarbamoyl groups
2 Intramolecular cyclization Heating with Lewis acid catalyst (e.g., BF₃·Et₂O) Formation of fused triazatricyclic ring system
3 Functional group modification Use of DMF-DMA or related reagents Installation of methyl and oxo substituents
4 Purification Chromatography or recrystallization Isolation of pure 4-methyl-5-oxa-triazatricyclo compound

This route is adaptable for scale-up with optimization of reaction times and temperatures.

Analytical Data and Characterization

While detailed analytical data specific to this compound are limited in public domain, typical characterization methods include:

Technique Purpose Typical Data/Outcome
Nuclear Magnetic Resonance (NMR) Structural confirmation (¹H, ¹³C NMR) Chemical shifts consistent with fused heterocycle
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching calculated MW (~calculated MW based on similar compounds ~339 g/mol)
Infrared Spectroscopy (IR) Identification of functional groups Characteristic carbonyl (C=O) stretch near 1700 cm⁻¹
Elemental Analysis Purity and composition Consistent with C, H, N, O content of target compound

These methods ensure the identity and purity of the synthesized compound.

Research Discoveries and Applications Related to Preparation

  • The compound’s scaffold has been used in medicinal chemistry as a tankyrase inhibitor , stearoyl CoA desaturase inhibitor , and Eg5 inhibitor , highlighting the importance of precise synthetic control to obtain biologically active material.
  • Studies have shown that modifications on the triazatricyclic core can be achieved by selective substitutions during synthesis, providing routes to analogues with varied biological activities.
  • Optimization of synthetic routes has led to improved yields and stereochemical control, essential for drug discovery applications.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting materials 1H-pyrrole derivatives, biscarbamoyl-substituted intermediates
Key reactions Intramolecular cyclization, rearrangement of oxadiazines, functional group modifications
Catalysts Lewis acids such as BF₃·Et₂O
Solvents DMF, toluene
Temperature Room temperature to moderate heating (up to 100 °C)
Reaction time Several hours (typically 3–24 h depending on step)
Purification Chromatography, recrystallization
Scale-up potential Good, with optimization of parameters

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related tricyclic systems, focusing on substituents, heteroatom arrangements, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Key Features Heteroatoms Molecular Formula Notable Substituents References
4-Methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-2(6),3,7,11-tetraen-9-one Oxa ring, three nitrogen atoms, methyl, ketone 1O, 3N C₁₁H₉N₃O₂ 4-methyl, 9-ketone Target
N-(3,4-dimethoxyphenyl)-2-(4,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide Sulfur (thia) replaces oxygen, acetamide side chain, dimethoxyphenyl 1S, 3N C₂₀H₂₁N₅O₃S 4,12-dimethyl, dimethoxyphenyl
N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide Sulfur (thia), ethanamide chain, diethylamino propyl group 1S, 3N C₂₁H₂₈N₆O₂S 12-methyl, diethylamino propyl
5-Thia-2,7,9-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraen-3-one Sulfur (thia), fewer nitrogen atoms, simpler substituents 1S, 3N C₈H₅N₃OS None
7-Methyl-4-[[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methyl]-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),4,11-tetraen-9-one Sulfur (thia), tetrazatricyclic system, trimethylsilylethoxymethylpyrazole 1S, 4N C₁₈H₂₄N₆O₂SSi Trimethylsilylethoxymethylpyrazole

Key Observations

The position of nitrogen atoms affects hydrogen-bonding capacity and solubility. For example, the diethylamino propyl group in improves water solubility compared to the methyl-substituted target compound.

Acetamide/ethanamide side chains () introduce hydrogen-bond donors/acceptors, critical for interactions with biological targets. Aromatic substituents (e.g., dimethoxyphenyl in ) modulate π-π stacking interactions, influencing pharmacokinetics.

Synthetic Complexity :

  • Compounds with bulky substituents (e.g., trimethylsilylethoxymethylpyrazole in ) require multi-step syntheses involving protective groups (e.g., SEM groups) and chromatographic purification .
  • The target compound’s oxa-containing system may involve milder oxidation conditions compared to sulfur analogs, which often require thiolation or sulfonation steps .

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-5-oxa-1,10,11-triazatricyclo[...]...?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclocondensation, heteroatom incorporation, and functional group modifications. For example, tricyclic frameworks are often constructed via [3+2] cycloadditions or ring-closing metathesis, followed by oxidation/reduction steps to introduce the oxa and aza moieties. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side products .
  • Key Parameters :
StepReagents/ConditionsPurpose
1DCC, DMF, 0–5°CAmide bond formation
2KMnO₄ in acetoneOxidation of heterocyclic rings
3LiAlH₄ in THFReduction of ketones to alcohols

Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves the tricyclic framework and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides unambiguous structural validation .
  • Example Spectral Data :
TechniqueKey SignalAssignment
¹H NMRδ 2.35 (s)Methyl group adjacent to oxa ring
¹³C NMRδ 175 ppmCarbonyl carbon (C=O)

Advanced Research Questions

Q. How can contradictions in spectral data interpretation (e.g., overlapping NMR signals) be resolved?

  • Methodological Answer : Use advanced NMR techniques like NOESY (to identify spatial proximity of protons) or DEPT-135 (to distinguish CH, CH₂, CH₃ groups). Computational tools (e.g., DFT-based chemical shift prediction) can model expected signals and reconcile discrepancies. For example, ambiguous peaks in crowded regions may arise from dynamic exchange processes, requiring variable-temperature NMR studies .

Q. What strategies optimize reaction yields in complex tricyclic systems with competing side reactions?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
  • Stepwise Protection : Protect reactive sites (e.g., amines with Boc groups) during cyclization steps.
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before side products dominate .

Q. How can ambiguities in nomenclature for structurally similar tricyclic compounds be addressed?

  • Methodological Answer : Follow IUPAC guidelines for polycyclic systems, prioritizing bridgehead numbering and heteroatom placement. Cross-reference with CAS registry entries for standardized naming. For example, the term "DOTA monoamide" vs. "DO3A monoamide" requires explicit definition of substituent positions to avoid confusion in publications .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations model conformational flexibility, while frontier molecular orbital (FMO) theory predicts sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA calculates activation energies for proposed reaction pathways, guiding experimental design .

Q. How do structural modifications (e.g., fluorination) influence biological activity or binding affinity?

  • Methodological Answer : Fluorine substitution at specific positions (e.g., para to the oxa ring) enhances metabolic stability and hydrophobic interactions with target proteins. Comparative studies using isosteric analogs (e.g., replacing -F with -CH₃) and enzyme inhibition assays (e.g., IC₅₀ measurements) quantify these effects .

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